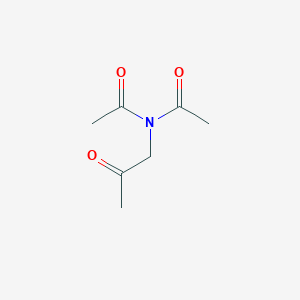
N-acetyl-N-(2-oxopropyl)acetamide
Vue d'ensemble
Description
N-acetyl-N-(2-oxopropyl)acetamide (NAPA) is an organic compound that is found in a variety of organisms, including humans. NAPA is a derivative of acetamide, and it is an important intermediate in the synthesis of a variety of compounds. NAPA is also a key component in the synthesis of several drugs, including antiviral and antifungal agents. NAPA is also used in the manufacture of various industrial products, such as detergents, and it is used in the synthesis of various polymers.
Applications De Recherche Scientifique
Chemoselective Acetylation in Drug Synthesis
N-acetyl-N-(2-oxopropyl)acetamide plays a role in the chemoselective acetylation of 2-aminophenol, a process critical in the natural synthesis of antimalarial drugs. This process involves various acyl donors and catalysts, highlighting the compound's utility in pharmaceutical synthesis (Magadum & Yadav, 2018).
Nanotechnology and Photoinitiator Applications
The compound has applications in nanotechnology, specifically in the synthesis of nano-photoinitiators for poly(methyl methacrylate) hybrid networks. This application demonstrates its potential in advanced materials science and engineering (Batibay et al., 2020).
Antimicrobial Activity
This compound derivatives have shown antimicrobial activity against various bacterial strains and fungal species. This property indicates its potential in the development of new antimicrobial agents (Ghazzali et al., 2012).
Synthesis of N-Alkylacetamide and Carbamates
The compound is used in the synthesis of N-alkylacetamide and p-methoxy- and 2,4-dimethoxybenzyl carbamates, indicating its relevance in diverse organic syntheses, particularly in pharmaceutical and natural product chemistry (Sakai et al., 2022).
Traditional Medicine and Biological Studies
This compound derivatives from Periostracum Cicadae are studied for their applications in traditional Chinese medicine, particularly for treating various ailments such as soreness of the throat and spasms (Yang et al., 2015).
Muscarinic Agonist Activity in Organometallic Chemistry
The compound's derivatives exhibit partial muscarinic agonist activity, suggesting its potential application in neurological and pharmacological research (Pukhalskaya et al., 2010).
Propriétés
IUPAC Name |
N-acetyl-N-(2-oxopropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)4-8(6(2)10)7(3)11/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOFSANZTWTSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483491 | |
| Record name | N-acetyl-N-(2-oxopropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51862-97-6 | |
| Record name | N-acetyl-N-(2-oxopropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





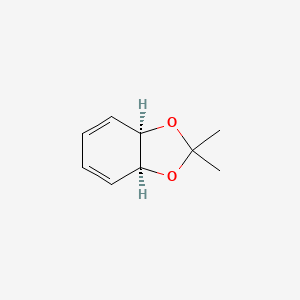

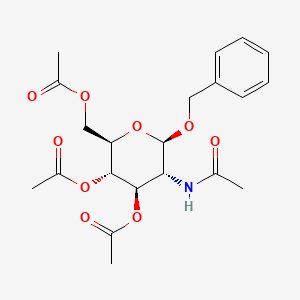
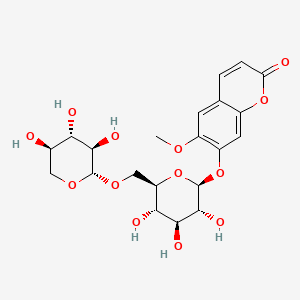
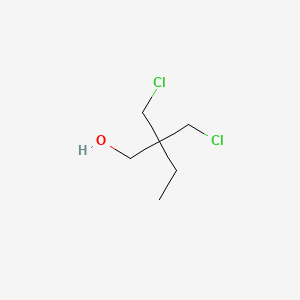



![(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1337509.png)
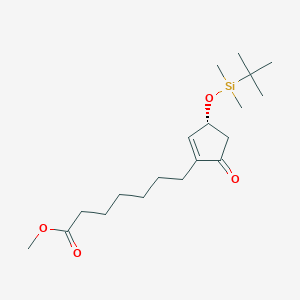
![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)
